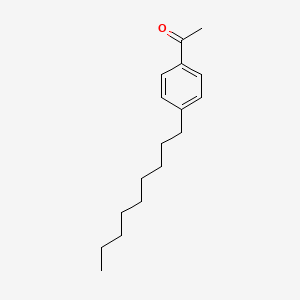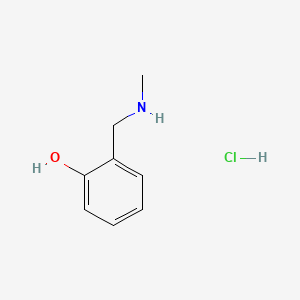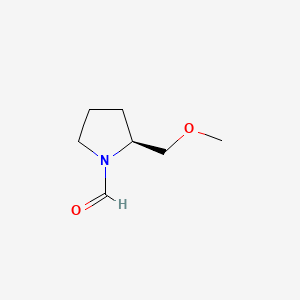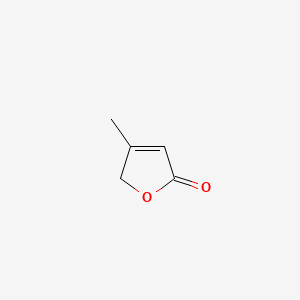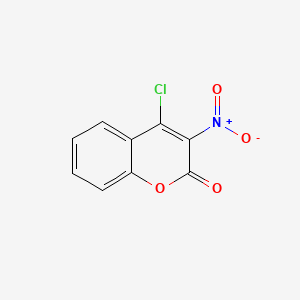
4-氯-3-硝基香豆素
描述
4-Chloro-3-nitrocoumarin is a chemical compound with the molecular formula C9H4ClNO4 and a molecular weight of 225.59 g/mol . It is a derivative of coumarin, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the third position of the coumarin ring. This compound is known for its applications in organic synthesis and its role as a precursor in the preparation of various biologically active molecules .
科学研究应用
4-Chloro-3-nitrocoumarin has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of various biologically active molecules, including chromeno[3,4-b]pyrrol-4(3H)-ones.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical modifications.
Material Science:
作用机制
Target of Action
It’s known that coumarin derivatives can potentially treat various ailments, including cancer, metabolic, and degenerative disorders .
Mode of Action
The mode of action of 4-Chloro-3-nitrocoumarin involves its use as a precursor for the synthesis of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones . The reaction involves the base-mediated reductive coupling of 4-Chloro-3-nitrocoumarin with α-bromoacetophenone, followed by reductive intramolecular cyclization .
Biochemical Pathways
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection .
Result of Action
It’s known that 4-chloro-3-nitrocoumarin exhibits a stronger inhibitory effect on staphylococcus aureus compared to other tested bacteria . In vitro anticancer cytotoxicity analysis shows that the compound inhibits the growth of HeLa cervical cancer cell lines more than A549 lung cancer cell lines .
生化分析
Biochemical Properties
4-Chloro-3-nitrocoumarin plays a significant role in biochemical reactions, particularly in the synthesis of 4-heteroarylamino coumarin derivatives, which exhibit antimicrobial activity . It interacts with various enzymes and proteins, including those involved in the nitration and reduction processes. The compound’s nitro group is crucial for its reactivity, enabling it to participate in reductive coupling reactions . Additionally, 4-Chloro-3-nitrocoumarin has been shown to interact with bacterial enzymes, inhibiting their function and thus exhibiting antimicrobial properties .
Cellular Effects
The effects of 4-Chloro-3-nitrocoumarin on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to the inhibition of key metabolic pathways, resulting in altered cellular functions . Studies have shown that 4-Chloro-3-nitrocoumarin can induce cytotoxic effects in various cell lines, including tumor cells, by disrupting their metabolic processes .
Molecular Mechanism
At the molecular level, 4-Chloro-3-nitrocoumarin exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . The compound’s nitro group plays a pivotal role in these interactions, facilitating the formation of reactive intermediates that can modify the activity of target biomolecules . Additionally, 4-Chloro-3-nitrocoumarin has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-nitrocoumarin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 4-Chloro-3-nitrocoumarin remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained cytotoxic effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-nitrocoumarin vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and cytotoxic effects without significant toxicity . At higher doses, 4-Chloro-3-nitrocoumarin can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
4-Chloro-3-nitrocoumarin is involved in several metabolic pathways, interacting with enzymes such as reductases and oxidases . These interactions can lead to the formation of reactive intermediates that further participate in metabolic reactions . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to disrupt normal cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Chloro-3-nitrocoumarin is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Chloro-3-nitrocoumarin is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that 4-Chloro-3-nitrocoumarin reaches its intended sites of action, where it can interact with target biomolecules and exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrocoumarin can be synthesized through the nitration of 4-chlorocoumarin. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the coumarin ring .
Industrial Production Methods: In an industrial setting, the production of 4-chloro-3-nitrocoumarin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions: 4-Chloro-3-nitrocoumarin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder, and hydrochloric acid for the reduction of the nitro group.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Coumarins: Formed by nucleophilic substitution of the chlorine atom.
相似化合物的比较
- 4-Chloro-3-formylcoumarin
- 6-Bromo-4-chloro-3-formylcoumarin
- 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Comparison: 4-Chloro-3-nitrocoumarin is unique due to the presence of both a chlorine atom and a nitro group on the coumarin ring. This dual functionality allows it to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and applications .
属性
IUPAC Name |
4-chloro-3-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO4/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)11(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLRQEKOAGDHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351003 | |
| Record name | 4-Chloro-3-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38464-20-9 | |
| Record name | 4-Chloro-3-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-nitrocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


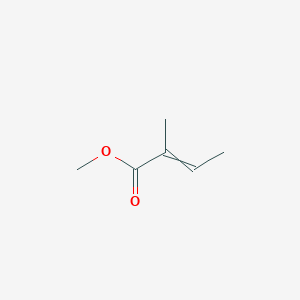
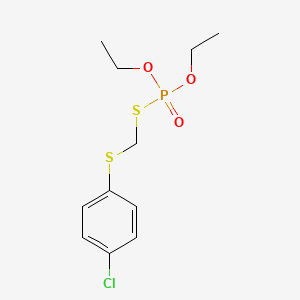
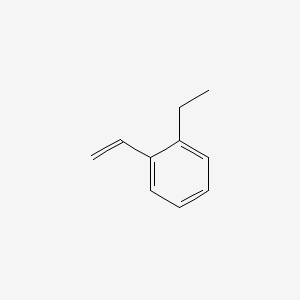
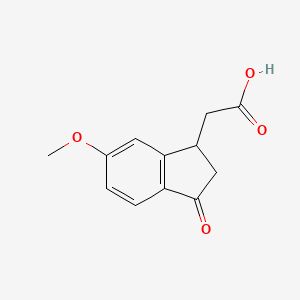

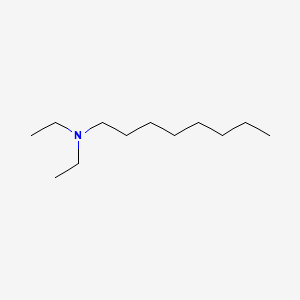
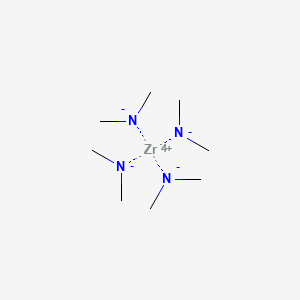
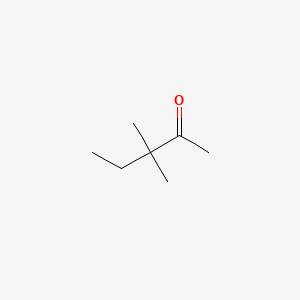
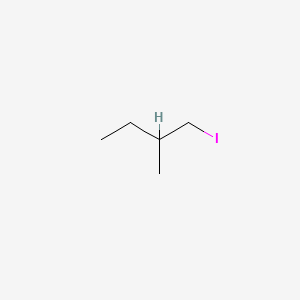
![1,2-Dihydrocyclobuta[a]naphthalene](/img/structure/B1585291.png)
